Lex-lactose is derived from lactose, a disaccharide composed of glucose and galactose. Lactose is naturally found in milk and dairy products, synthesized in the mammary glands of mammals. The modification of lactose to form Lex-lactose involves enzymatic processes that add fucose, typically through the action of fucosyltransferases.
Lex-lactose belongs to the class of oligosaccharides and is categorized as a fucosylated carbohydrate. It can be classified under glycosphingolipids when it is part of lipid structures or as a glycan when associated with proteins.
The synthesis of Lex-lactose can be achieved through both chemical and enzymatic methods. The chemical synthesis typically involves the following approaches:
Lex-lactose consists of a lactose backbone with an additional fucose residue attached, typically at the O-3 position of the galactose unit. The general structure can be represented as:
Lex-lactose can undergo various chemical reactions, including:
The biological activity of Lex-lactose primarily involves its interaction with selectins, which are cell adhesion molecules. The mechanism can be summarized as follows:
Lex-lactose has several applications in scientific research:
Lex-lactose derivatives, specifically lacto-N-fucopentaose III (LNFP III; Galβ1–4(Fucα1–3)GlcNAcβ1–3Galβ1–4Glc), are structurally defined by an α1,3-fucosylated N-acetyllactosamine (LacNAc) motif. This fucosylation is catalyzed by α1,3-fucosyltransferases (α1,3-FucTs) in microbial systems. Traditional α1,3-FucTs (e.g., from Helicobacter pylori or Bacteroides fragilis) exhibit broad acceptor specificity, enabling fucose transfer to both LacNAc-type structures and lactose. This promiscuity generates undesirable byproducts like 3-fucosyllactose (3FL; Galβ1–4(Fucα1–3)Glc) during LNFP III synthesis, reducing process efficiency [6].
A breakthrough emerged with the discovery of α1,3-FucT from Parabacteroides goldsteinii (PgsFucT). Unlike conventional enzymes, PgsFucT demonstrates exceptional specificity for LacNAc-type acceptors (e.g., lacto-N-neotetraose, LNnT) and shows undetectable activity toward lactose (Table 1). This specificity stems from structural features in its active site that sterically hinder lactose binding while accommodating LacNAc’s GlcNAc moiety. Consequently, LNFP III synthesis using PgsFucT eliminates 3FL formation—a major byproduct in industrial HMO production [6].
Table 1: Comparison of α1,3-Fucosyltransferase Specificity
Enzyme Source | Activity on Lactose (3FL Yield) | Activity on LacNAc (Lewis X Yield) | Byproducts in LNFP III Synthesis |
---|---|---|---|
H. pylori | High | High | 3FL, LNFP VI, LNnDFH II |
B. fragilis | High | High | 3FL, LNFP VI, LNnDFH II |
P. goldsteinii (Wild-type) | None | High | Undetectable |
P. goldsteinii N17D | Low | Enhanced | Trace 3FL |
Furthermore, mutagenesis studies identified N17D substitution in PgsFucT as a critical mutation that moderately enhances activity toward LacNAc while preserving negligible lactose fucosylation. This mutant increased LNFP III titers to 3.84 g/L in engineered Escherichia coli under fed-batch conditions, demonstrating the highest purity reported for microbial-derived LNFP III [6].
Sialylation of Lex-lactose derivatives (e.g., sialyl-Lewis X) involves regioselective transfer of sialic acid to terminal galactose residues. Trans-sialidases (TS) from Trypanosoma cruzi catalyze this via a covalent sialyl-enzyme intermediate with a tyrosine residue (Tyr342) acting as the catalytic nucleophile. This mechanism avoids hydrolysis by repelling water from the active site, favoring trans-glycosylation [7] [9].
The enzymatic cycle follows:
This mechanism is critically dependent on conformational changes triggered by sialic acid binding, which optimizes the active site for acceptor substrate affinity. Removal of cytidine monophosphate (CMP)—a side product—ablates TS activity, confirming its role as a reverse sialylation cofactor [2]. Notably, bacterial sialyltransferases from glycosyltransferase family 80 (GT80) exhibit analogous sialidase/trans-sialidase activities through reversible CMP-sialic acid formation [2].
Maximizing Lex-lactose production requires balancing precursor fluxes and minimizing metabolic bottlenecks. Key strategies include:
Modular Pathway Engineering for Precursor Supply
Lex-lactose biosynthesis consumes uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) and uridine diphosphate-galactose (UDP-Gal). In Bacillus subtilis, modular enhancement of both pathways boosted lacto-N-neotetraose (LNnT—a Lex-lactose precursor) synthesis:
Transport Engineering for Efflux
Retention of oligosaccharides in cells inhibits growth and reduces yields. Expression of the sugar efflux transporter (SetA) in E. coli facilitated 3-fucosyllactose export. Similarly, the TP Y.b. transporter from Yersinia bercovieri enhanced 2′-fucosyllactose efflux [1] [4]. For LNFP III, transporter engineering remains underexplored but is critical for industrial-scale recovery.
Bioreactor Optimization
Fed-batch fermentation with controlled carbon feeding significantly improves yields:
Table 2: Lex-Lactose Derivative Production in Engineered Strains
Host Strain | Product | Engineering Strategy | Titer (g/L) | Scale |
---|---|---|---|---|
E. coli W3110 | LNFP III | PgsFucT expression; GDP-fucose salvage pathway | 3.84 | 3-L bioreactor |
B. subtilis | LNnT | UDP-GlcNAc/UDP-Gal module enhancement | 4.52 | 3-L bioreactor |
E. coli | 2′-FL | Sucrose utilization; setA transporter | 3.0 | Fed-batch |
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